molecular formula C10H9BrO5 B411797 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid CAS No. 333746-44-4

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

Cat. No.: B411797
CAS No.: 333746-44-4
M. Wt: 289.08g/mol
InChI Key: ZMWGSDFTCMCIKV-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9BrO5. This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid typically involves the O-acylation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with acetic acid or its derivatives . The reaction conditions often include the use of acetyl chloride and a base such as pyridine to facilitate the acylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.

    Reduction: 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is not well-documented. its reactivity is primarily due to the presence of the formyl and bromine groups, which can participate in various chemical reactions. The formyl group can act as an electrophile in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWGSDFTCMCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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